4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide, also known as DTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTB belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activities
A study by Ahmad et al. (2012) on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the antioxidant potential of these compounds. The compounds exhibited moderate to significant radical scavenging activity, suggesting their utility in designing potent biologically active molecules with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Properties
Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one, showing promise for studies on biological activity, chemosensors, and fluorescence. These compounds, including 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones, demonstrated antimicrobial and acute toxicity properties, indicating their potential for pharmaceutical applications (Stepanova et al., 2020).
Analgesic and Diuretic Potential
Research by Ukrainets et al. (2017) on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides and their derivatives revealed compounds of interest as potential diuretics and analgesics. This demonstrates the therapeutic applications of benzothiazine derivatives in addressing pain and promoting diuresis, further indicating the versatility of these compounds in drug development (Ukrainets et al., 2017).
Antihyperglycemic Agents
A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives by Nomura et al. (1999) identified a candidate drug, KRP-297, for diabetes mellitus treatment. This highlights the potential of thiazolidinone derivatives in developing antidiabetic agents, contributing to the broader field of metabolic disorder treatments (Nomura et al., 1999).
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-14-6-9-17-7-2-1-3-8-17)18-10-12-19(13-11-18)22-15-4-5-16-26(22,24)25/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKDQWPNUQJEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-phenylpropyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.